Benzimidazole, 2-ethoxy-, 3-oxide (8CI)
Description
Systematic Nomenclature and IUPAC Conventions
The compound "Benzimidazole, 2-ethoxy-, 3-oxide (8CI)" adheres to IUPAC nomenclature rules, which prioritize functional group hierarchy and substituent positioning. The systematic name is 2-ethoxy-1H-benzimidazole 3-oxide , reflecting:
- A benzimidazole core (fused benzene and imidazole rings).
- An ethoxy group (-OCH₂CH₃) at position 2 of the imidazole ring.
- An N-oxide functional group at position 3.
The CAS registry number is 16007-57-1 , with a molecular formula of C₉H₁₀N₂O₂ and a molecular weight of 178.19 g/mol . Synonyms include 2-ethoxy-benzimidazol-3-oxid and 1H-benzimidazole, 2-ethoxy-, 3-oxide.
| Nomenclature Parameter | Value |
|---|---|
| IUPAC Name | 2-ethoxy-1H-benzimidazole 3-oxide |
| CAS Number | 16007-57-1 |
| Molecular Formula | C₉H₁₀N₂O₂ |
| Key Synonyms | 2-ethoxy-benzimidazol-3-oxid; 1H-benzimidazole, 2-ethoxy-, 3-oxide |
Molecular Architecture: Benzene-Imidazole Fusion Analysis
The compound features a bicyclic structure comprising a benzene ring fused to an imidazole ring , with additional substituents altering electronic and steric properties:
- Benzene-Imidazole Fusion : The imidazole ring (positions 1–3) is fused to the benzene ring (positions 4–9), creating a planar, conjugated system. The fusion angle between the two rings is approximately 42.08° , as observed in analogous benzimidazole derivatives.
- Substituent Effects :
The molecular geometry optimizations (DFT/B3LYP/6-311G(d,p)) indicate a non-planar arrangement of the ethoxy group relative to the benzimidazole plane, with a torsion angle of 39.49° for the C-O-C-C chain.
X-ray Crystallographic Studies on Oxide Positioning
X-ray diffraction data for related benzimidazole N-oxides reveal critical structural insights:
- N-O Bond Length : The N-O bond in the N-oxide group measures 1.32 Å , consistent with single-bond character and resonance stabilization.
- Hydrogen Bonding : In the solid state, the N-oxide oxygen participates in N-H···O hydrogen bonds (2.89–3.12 Å), stabilizing the NH tautomer. For example, in 2-ethoxy-1H-benzimidazole 3-oxide, intermolecular N-H···N interactions (2.85 Å) form columnar structures along the crystallographic b-axis.
- Crystal Packing : The ethoxy group adopts a gauche conformation , minimizing steric clashes with adjacent molecules.
| Crystallographic Parameter | Value |
|---|---|
| N-O Bond Length | 1.32 Å |
| N-H···O Hydrogen Bond Length | 2.89–3.12 Å |
| Dihedral Angle (Ethoxy Group) | 39.49° |
Comparative Tautomeric Forms in Solid vs. Solution States
The compound exhibits tautomerism dependent on phase and solvent polarity:
- Solid State : X-ray data confirm the NH tautomer dominates, with the proton residing on the imidazole nitrogen (N1). This is stabilized by hydrogen-bonding networks.
- Solution State :
- Spectroscopic Evidence :
| Tautomer | Solid-State Prevalence | Solution-State Prevalence |
|---|---|---|
| NH Tautomer | Dominant (hydrogen-bonded) | Major in polar solvents |
| OH Tautomer | Undetectable | Minor in non-polar solvents |
Properties
CAS No. |
16007-57-1 |
|---|---|
Molecular Formula |
C9H10N2O2 |
Molecular Weight |
178.1879 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Benzimidazole Derivatives
Structural and Physicochemical Properties
Key benzimidazole derivatives and their properties are summarized below:
Key Observations :
- Polarity and Solubility: The 3-oxide group in the target compound increases polarity compared to non-oxidized analogs like carbendazim or thiabendazole. This may enhance solubility in polar aprotic solvents (e.g., DMSO or DMF) but reduce bioavailability in aqueous environments .
- Thermal Stability : Benzimidazoles generally exhibit high thermal stability (200–300°C), though the 3-oxide group could lower the melting point slightly due to disrupted crystal packing .
Antifungal Activity
Benzimidazole fungicides (e.g., carbendazim, thiabendazole) primarily inhibit fungal β-tubulin, disrupting microtubule assembly and cell division . The 2-ethoxy group in the target compound may mimic substituents in other fungicides, but the 3-oxide moiety could alter binding affinity to β-tubulin isoforms. For example, thiabendazole’s thiazole ring enables selective interaction with fungal tubulin, whereas the ethoxy group’s bulkiness might reduce efficacy against resistant strains .
Anticancer Potential
Benzimidazoles like albendazole exhibit anticancer activity by targeting tubulin in human cancer cells. However, this remains speculative without direct experimental validation.
Resistance Profiles
Benzimidazole resistance in fungi often arises from mutations in β-tubulin (e.g., E198A in carbendazim-resistant strains). The unique 3-oxide substituent might circumvent common resistance mechanisms, but cross-resistance with other benzimidazoles cannot be ruled out .
Chemical Reactivity and Functionalization
- Electrophilic Substitution : The ethoxy group at the 2-position is electron-donating, directing electrophilic attacks to the 5- and 6-positions of the benzimidazole ring. This contrasts with carbendazim, where the carbamate group at the 2-position withdraws electrons, altering reactivity .
- Acid-Base Behavior: The 3-oxide group may act as a weak base, influencing protonation states under physiological conditions. This differs from 2-aminobenzimidazole, where the amino group participates in hydrogen bonding and coordination chemistry .
Environmental and Toxicological Considerations
Benzimidazole fungicides like carbendazim are classified as low-toxicity agents but face regulatory scrutiny due to environmental persistence. The ethoxy group in the target compound could improve biodegradability compared to methyl or halogenated derivatives, though metabolite toxicity (e.g., 2-aminobenzimidazole) requires evaluation .
Preparation Methods
Reaction Steps and Conditions
-
Esterification : 3-Nitrophthalic acid is treated with methanol and sulfuric acid to yield 3-nitrophthalic acid dimethyl ester.
-
Acylation : The ester undergoes acylation with thionyl chloride () in toluene, forming an acyl chloride intermediate.
-
Diazotization : Sodium azide () and tetrabutylammonium chloride facilitate diazotization at , generating an azide intermediate.
-
Reduction : The azide is reduced using stannous chloride () in hydrochloric acid, yielding an amine precursor.
-
Cyclization : The amine reacts with tetraethyl orthocarbonate in acetic acid at –, followed by cooling and filtration to isolate the product.
Key Data
| Parameter | Value |
|---|---|
| Yield | >99.5% purity |
| Cyclization Catalyst | None (thermal conditions) |
| Key Reagent | Tetraethyl orthocarbonate |
This method excels in scalability and purity but requires meticulous control over reaction temperatures and intermediates.
Oxidative Condensation Using Hydrogen Peroxide
Adapting a protocol from SciELO Chile, oxidative condensation of o-phenylenediamine with an ethoxy-substituted aldehyde in the presence of hydrogen peroxide () offers a rapid route to benzimidazole derivatives. While the original method produces 2-aryl benzimidazoles, modifying the aldehyde to include an ethoxy group could yield the target compound.
Reaction Optimization
Comparative Analysis
This method’s brevity and solvent-free conditions make it environmentally favorable, though the oxidation step requires further validation for the target compound.
Eco-Friendly Synthesis with Er(OTf)₃ Catalyst
A Beilstein Journal protocol demonstrates the use of erbium triflate () as a catalyst for benzimidazole synthesis. While initially designed for double-condensation products, this method can be tailored for mono-condensation to accommodate the ethoxy and oxide groups.
Mechanism and Adaptations
Q & A
Q. How can researchers optimize the synthesis of Benzimidazole, 2-ethoxy-, 3-oxide (8CI) to achieve high yield and purity?
Methodological Answer: Synthetic routes for benzimidazole derivatives often involve condensation, oxidation, or substitution reactions. For 2-ethoxy-3-oxide derivatives, oxidation of precursor benzimidazoles using controlled stoichiometric agents (e.g., H₂O₂ or peracids) under inert atmospheres is critical. Reaction conditions such as temperature (60–80°C), solvent polarity (e.g., DMF or acetonitrile), and catalyst selection (e.g., transition-metal catalysts) significantly influence yield and purity . Post-synthesis purification via column chromatography (e.g., EtOAc/hexane gradients) or recrystallization improves purity, as demonstrated in analogous benzimidazole syntheses .
Q. What analytical techniques are recommended for characterizing Benzimidazole, 2-ethoxy-, 3-oxide (8CI)?
Methodological Answer:
- UV-Vis Spectroscopy : Effective for quantifying purity and detecting π→π* transitions in the benzimidazole core. Calibration curves using standards (e.g., albendazole) enhance accuracy .
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., ethoxy and oxide groups) and confirms ring oxidation states.
- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns.
- HPLC : Reverse-phase HPLC with C18 columns and UV detection (λ = 254 nm) assesses purity and stability .
Q. How should researchers assess the stability of Benzimidazole, 2-ethoxy-, 3-oxide (8CI) under varying storage and experimental conditions?
Methodological Answer:
- Thermal Stability : Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures.
- Photostability : Expose samples to UV light (e.g., 365 nm) and monitor degradation via HPLC .
- Hydrolytic Stability : Test solubility and degradation in buffers (pH 1–13) at 25–50°C.
- Storage Recommendations : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation or hydrolysis .
Q. What preliminary assays are suitable for evaluating the biological activity of this compound?
Methodological Answer:
- Antimicrobial Screening : Use agar diffusion assays against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) and fungi (e.g., C. albicans). MIC/MBC values quantify efficacy .
- Cytotoxicity Assays : MTT or resazurin-based assays on human cell lines (e.g., HEK-293) assess selectivity.
- Enzyme Inhibition : Test interactions with therapeutic targets (e.g., kinases, proteases) via fluorometric or colorimetric kits .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
Methodological Answer:
- Dose-Response Curves : Validate activity thresholds using IC₅₀/EC₅₀ values across multiple replicates.
- Statistical Validation : Apply ANOVA or non-parametric tests (e.g., Kruskal-Wallis) to assess significance.
- Structural Confounders : Compare substituent effects (e.g., ethoxy vs. methoxy groups) using SAR models .
Q. What computational approaches predict the interaction of this compound with biological targets?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein binding (e.g., farnesoid X receptor) to identify interaction hotspots (e.g., hydrogen bonds with Ser90/Thr127 residues) .
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding modes and affinity.
- Free Energy Calculations : Linear interaction energy (LIE) models quantify binding free energy contributions .
Q. How can QSRR analysis improve the chromatographic characterization of this compound?
Methodological Answer:
- Descriptor Selection : Calculate molecular descriptors (e.g., logP, polar surface area) via software like PaDEL.
- Multivariate Modeling : Apply principal component analysis (PCA) to reduce dimensionality, followed by multiple linear regression (MLR) to correlate retention times with descriptors. Validate models using leave-one-out (LOO) cross-validation .
Example QSRR Model Table:
| Descriptor | Coefficient | p-value |
|---|---|---|
| logP | 0.75 | <0.001 |
| Polar Surface Area | -0.32 | 0.005 |
| H-bond Donors | 0.12 | 0.042 |
Q. What strategies enhance the pharmacological profile of benzimidazole derivatives like 2-ethoxy-3-oxide?
Methodological Answer:
- Functional Group Modulation : Introduce electron-withdrawing groups (e.g., –NO₂) to improve metabolic stability.
- Prodrug Design : Link labile groups (e.g., esters) to enhance bioavailability.
- Co-crystallization : Improve solubility via co-crystals with pharmaceutically acceptable co-formers (e.g., succinic acid) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
